1-(2,4-Dichlorophenyl)thiourea is an organic compound synthesized by reacting 2,4-dichloroaniline with thiocarbonyl chloride. This reaction is documented in various scientific publications, such as a patent filed by Synthonix Inc. [].
While the specific scientific research applications of 1-(2,4-Dichlorophenyl)thiourea are not extensively documented, its structural similarity to other thiourea derivatives suggests potential areas of investigation:
Certain thiourea derivatives have been shown to inhibit specific enzymes. The presence of the thiourea group in 1-(2,4-Dichlorophenyl)thiourea suggests the possibility of exploring its potential as an enzyme inhibitor, although further research is needed to identify specific targets and evaluate its efficacy. []
Some thiourea derivatives exhibit antimicrobial properties. The combination of the thiourea group and the dichlorophenyl moiety in 1-(2,4-Dichlorophenyl)thiourea warrants investigation into its potential antimicrobial activity against various pathogens. However, this area requires dedicated research to determine its effectiveness and mechanism of action. []
Thiourea derivatives have been explored in various material science applications, such as crystal engineering and development of functional materials. The specific properties of 1-(2,4-Dichlorophenyl)thiourea, such as its crystal structure and potential interactions with other molecules, could be investigated for its suitability in these areas. However, further research is necessary to explore its potential and optimize its properties for specific applications. []
1-(2,4-Dichlorophenyl)thiourea is an organic compound belonging to the thiourea family, characterized by the presence of a thiocarbonyl group (C=S) bonded to an aromatic ring. Its molecular formula is C7H6Cl2N2S, and it has a molecular weight of 221.11 g/mol. The compound is typically presented as a white crystalline solid with a melting point ranging from 180 to 182 °C
Currently, there is no documented information regarding the mechanism of action of 1-(2,4-Dichlorophenyl)thiourea in biological systems.
Thiourea derivatives, including 1-(2,4-Dichlorophenyl)thiourea, have been studied for their biological activities. Some notable effects include:
The synthesis of 1-(2,4-Dichlorophenyl)thiourea generally involves the reaction of an appropriate aniline derivative with ammonium thiocyanate under acidic conditions. A typical procedure includes:
This method yields the desired thiourea compound with moderate efficiency.
Several compounds share structural similarities with 1-(2,4-Dichlorophenyl)thiourea. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(3-Chlorophenyl)thiourea | Contains a chlorine atom on the phenyl ring | Exhibits different biological activity profiles |
| 1-(4-Nitrophenyl)thiourea | Contains a nitro group on the phenyl ring | Known for enhanced cytotoxic effects |
| 1-(Phenyl)thiourea | Simple phenyl group without substitutions | Serves as a baseline for comparing reactivity |
These compounds differ primarily in their substituents on the phenyl ring, affecting their reactivity and biological activities. The presence of electron-withdrawing groups like chlorine or nitro groups can enhance certain properties compared to unsubstituted thioureas.
The historical development of 1-(2,4-Dichlorophenyl)thiourea represents a significant milestone in the evolution of substituted thiourea chemistry. The compound emerged from early investigations into thiourea derivatives during the mid-20th century, when researchers began systematically exploring the effects of halogen substitution on aromatic thiourea compounds. The synthesis of this particular derivative was first documented as part of broader efforts to develop intermediates for heterocyclic compound formation, particularly in the preparation of benzothiazole derivatives that showed promise in pharmaceutical applications.
The foundational work establishing reliable synthetic pathways for 1-(2,4-Dichlorophenyl)thiourea involved the reaction of 2,4-dichloroaniline with ammonium thiocyanate in the presence of hydrochloric acid. This methodology, developed through systematic optimization of reaction conditions, provided researchers with a reproducible approach to obtain the compound in satisfactory yields. The early investigations revealed that the specific positioning of chlorine atoms at the 2,4-positions of the phenyl ring conferred unique reactivity characteristics that distinguished this compound from other dichlorophenylthiourea isomers.
Historical research demonstrated that the compound could be obtained through a multi-stage process involving the formation of phenylammonium chloride intermediates, which were subsequently converted to the desired thiourea using ammonium thiocyanate. This approach required careful temperature control and specific reaction timing to achieve optimal yields, with researchers noting that heating on steam baths for extended periods was necessary to complete the transformation. The development of these synthetic protocols laid the groundwork for subsequent investigations into the compound's applications and properties.
The evolution of synthetic methodologies continued through the latter half of the twentieth century, with researchers exploring alternative approaches that could improve yields and reduce reaction times. These investigations led to the recognition that 1-(2,4-Dichlorophenyl)thiourea served not only as a target compound but also as a valuable intermediate in the synthesis of more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.
The significance of 1-(2,4-Dichlorophenyl)thiourea in contemporary chemical research extends across multiple domains of synthetic chemistry and materials science. This compound has emerged as a crucial intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries. Its unique structural features, combining the electron-withdrawing effects of dichlorine substitution with the hydrogen-bonding capabilities of the thiourea moiety, have positioned it as a valuable building block for complex molecular construction.
In organocatalysis research, thiourea derivatives including 1-(2,4-Dichlorophenyl)thiourea have gained recognition for their ability to function as hydrogen-bond donors in stereoselective transformations. The presence of the thiourea functional group enables these compounds to engage in specific hydrogen-bonding interactions with substrates, facilitating various organic reactions under mild conditions. Research has demonstrated that thioureas can serve as effective organocatalysts due to their ability to provide dual hydrogen-bonding interactions through coplanar amino substituents, with thioureas often exhibiting stronger hydrogen-bond donor capabilities compared to their urea analogs.
The compound's role in mechanochemical synthesis has garnered considerable attention in recent years, with studies demonstrating its successful preparation through solvent-free ball milling techniques. These investigations have revealed that mechanochemical approaches can provide rapid access to thiourea derivatives with high yields and minimal environmental impact. The mechanochemical synthesis of thioureas has shown particular promise in enabling selective transformations that are challenging to achieve through conventional solution-based methods.
Furthermore, 1-(2,4-Dichlorophenyl)thiourea serves as a precursor for the synthesis of biologically active heterocyclic compounds, particularly benzothiazole derivatives that exhibit antifungal and larvicidal properties. Research has shown that thiourea compounds containing dichlorophenyl substituents can undergo cyclization reactions to form triazole-containing derivatives with enhanced biological activities. These applications have driven continued interest in developing improved synthetic methodologies and exploring structure-activity relationships.
1-(2,4-Dichlorophenyl)thiourea belongs to the broader class of substituted thioureas, which are characterized by the presence of a thiocarbonyl group bonded to two nitrogen atoms. The systematic nomenclature reflects its structural composition, where the thiourea core is substituted with a 2,4-dichlorophenyl group on one nitrogen atom, while the other nitrogen bears two hydrogen atoms. The Chemical Abstracts Service has assigned this compound the registry number 6326-14-3, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C₇H₆Cl₂N₂S encapsulates the compound's atomic composition, revealing the presence of seven carbon atoms, six hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom. The molecular weight of 221.11 grams per mole positions this compound within the range typical for substituted aromatic thioureas. The structural arrangement features a phenyl ring bearing chlorine substituents at the 2- and 4-positions, connected through a nitrogen-carbon bond to the thiourea moiety.
The systematic classification of this compound within the thiourea family reflects several important structural characteristics. As a monosubstituted thiourea, it contains one unsubstituted amino group and one aryl-substituted amino group. The presence of electron-withdrawing chlorine substituents on the aromatic ring significantly influences the compound's electronic properties and reactivity patterns. The 2,4-substitution pattern creates a specific steric and electronic environment that distinguishes it from other dichlorophenylthiourea isomers.
The compound's structural features can be analyzed through various spectroscopic techniques, with characteristic peaks observed in infrared spectroscopy corresponding to carbon-sulfur stretching vibrations and nitrogen-hydrogen stretching modes. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments, with distinct signals corresponding to the aromatic protons and amino group hydrogens. Mass spectrometry confirms the molecular ion peak consistent with the proposed molecular formula.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₆Cl₂N₂S | |
| Molecular Weight | 221.11 g/mol | |
| CAS Registry Number | 6326-14-3 | |
| Melting Point | 160°C | |
| Boiling Point | 322°C | |
| Density | 1.563 g/cm³ |
The contemporary research landscape surrounding 1-(2,4-Dichlorophenyl)thiourea encompasses diverse areas of investigation, reflecting the compound's versatility and potential applications across multiple chemical disciplines. Current research efforts focus primarily on developing sustainable synthetic methodologies, exploring novel applications in organocatalysis, and investigating its role as a building block for biologically active compounds.
Mechanochemical synthesis has emerged as a prominent research theme, with investigators exploring solvent-free ball milling approaches for thiourea preparation. These studies have demonstrated that mechanochemical methods can provide rapid access to thiourea derivatives with excellent yields while minimizing environmental impact. Research in this area has revealed that specific milling conditions, including the use of liquid-assisted grinding with appropriate solvents, can significantly influence reaction outcomes and product selectivity.
The field of organocatalysis has witnessed growing interest in thiourea-based catalysts, with 1-(2,4-Dichlorophenyl)thiourea serving as both a research target and a structural template for catalyst design. Investigations have focused on understanding the hydrogen-bonding interactions that enable thioureas to function as effective organocatalysts in various stereoselective transformations. Research has demonstrated that the electron-withdrawing nature of the dichlorophenyl substituent can enhance the acidity of the thiourea protons, potentially improving catalytic performance.
Biological activity studies represent another significant research direction, with compounds related to 1-(2,4-Dichlorophenyl)thiourea showing promise as antifungal and larvicidal agents. These investigations have revealed that thiourea derivatives containing halogenated aromatic substituents can exhibit selective activity against specific plant pathogens and mosquito larvae. Structure-activity relationship studies have provided insights into the molecular features responsible for biological activity, guiding the design of improved compounds.
The development of green chemistry approaches for thiourea synthesis has gained considerable attention, with researchers exploring environmentally benign solvents and reaction conditions. These efforts align with broader sustainability initiatives in chemical research and manufacturing. Studies have investigated the use of recyclable catalysts, renewable feedstocks, and energy-efficient processes for thiourea production.
Recent advances in analytical characterization techniques have enhanced our understanding of 1-(2,4-Dichlorophenyl)thiourea's properties and behavior. High-resolution mass spectrometry, advanced nuclear magnetic resonance methods, and computational chemistry approaches have provided detailed insights into the compound's structure, dynamics, and reactivity patterns. These analytical capabilities have facilitated more precise structure-property correlation studies and supported the development of predictive models for compound behavior.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2,4-dichlorophenyl)thiourea [1]. The Chemical Abstracts Service (CAS) Registry Number is 6326-14-3, which serves as the unique numerical identifier for this specific chemical entity [1] [8] [3]. This CAS number is internationally recognized and facilitates unambiguous identification across chemical databases and regulatory systems [9].
The compound is also registered with the MDL number MFCD00022161, providing an additional database identifier within the Molecular Design Limited chemical information system [3]. The systematic nomenclature follows standard IUPAC conventions for thiourea derivatives, where the phenyl ring substitution pattern is clearly indicated by the positional numbers (2,4) preceding the dichlorophenyl designation [1].
| Registry Information | Identifier |
|---|---|
| CAS Registry Number | 6326-14-3 [1] [8] [3] |
| MDL Number | MFCD00022161 [3] |
| IUPAC Name | 1-(2,4-dichlorophenyl)thiourea [1] |
| Linear Formula | C₇H₆Cl₂N₂S [1] |
1-(2,4-Dichlorophenyl)thiourea is known by several alternative names and designations within chemical literature and commercial sources [1] [8]. The most frequently encountered synonym is N-(2,4-dichlorophenyl)thiourea, which emphasizes the nitrogen atom attachment point to the dichlorophenyl ring [8]. Another common designation is 1-(2,4-dichlorophenyl)-2-thiourea, which explicitly indicates the thiourea functional group position [1].
The compound may also be referred to as 2,4-dichlorophenylthiourea in some chemical databases and literature sources [8]. In systematic chemical nomenclature, it can be designated as thiourea, N-(2,4-dichlorophenyl)-, following Chemical Abstracts indexing conventions [8]. Commercial suppliers sometimes use abbreviated forms such as DCPTU, though the full chemical name remains the standard for scientific documentation [8].
| Synonym Type | Alternative Name |
|---|---|
| Standard Alternative | N-(2,4-dichlorophenyl)thiourea [8] |
| Positional Designation | 1-(2,4-dichlorophenyl)-2-thiourea [1] |
| Condensed Form | 2,4-dichlorophenylthiourea [8] |
| CAS Index Name | Thiourea, N-(2,4-dichlorophenyl)- [8] |
1-(2,4-Dichlorophenyl)thiourea belongs to the broad class of organosulfur compounds known as thioureas, which are characterized by the general formula SC(NHR)(NH₂) or SC(NHR)₂ [4] [10]. Within this classification, it specifically represents a monosubstituted thiourea derivative, where one of the amino groups is substituted with a dichlorophenyl moiety while the other remains unsubstituted [10].
The compound falls under the category of phenylthiourea derivatives, which constitute an important subclass of thiourea compounds containing aromatic substituents [11]. Phenylthiourea derivatives are distinguished by their phenyl ring attachment to the thiourea nitrogen, and this particular compound further belongs to the subset of halogenated phenylthioureas due to the presence of chlorine substituents [11] [12].
From a structural classification perspective, 1-(2,4-dichlorophenyl)thiourea exists primarily in the thione tautomeric form rather than the thiol form, which is characteristic of most thiourea derivatives in solution [4] [5]. The electron-withdrawing nature of the chlorine substituents influences the electronic properties and reactivity of the thiourea functional group [12] [13].
| Classification Level | Category |
|---|---|
| Primary Class | Organosulfur compounds [4] |
| Secondary Class | Thiourea derivatives [10] |
| Tertiary Class | Phenylthiourea compounds [11] |
| Quaternary Class | Halogenated phenylthioureas [12] |
| Substitution Pattern | Monosubstituted thiourea [10] |
1-(2,4-Dichlorophenyl)thiourea represents one of several possible structural isomers based on the positioning of chlorine substituents on the phenyl ring [12] [14]. The related dichlorophenylthiourea isomers include 1-(2,3-dichlorophenyl)thiourea, 1-(2,5-dichlorophenyl)thiourea, 1-(2,6-dichlorophenyl)thiourea, and 1-(3,4-dichlorophenyl)thiourea [15] [16] [14] [17].
Research has demonstrated that the biological activity and chemical properties of these isomers vary significantly based on the chlorine substitution pattern [12]. The 3,4-dichlorophenyl derivative has been shown to exhibit different cytotoxic profiles compared to the 2,4-isomer, with studies indicating that the 3,4-substitution pattern often results in enhanced biological activity [12] [17]. The 2,5-dichlorophenyl isomer represents another distinct structural variant with its own unique properties [15] [14].
The 2,6-dichlorophenyl isomer exhibits different electronic and steric characteristics due to the symmetrical positioning of chlorine atoms relative to the thiourea attachment point [16] [7]. This symmetrical substitution pattern influences both the molecular conformation and intermolecular interactions compared to the asymmetrical 2,4-substitution pattern [16].
| Isomer | CAS Number | Molecular Weight | Key Characteristics |
|---|---|---|---|
| 1-(2,4-Dichlorophenyl)thiourea | 6326-14-3 [1] | 221.1 g/mol [3] | Asymmetrical substitution |
| 1-(2,3-Dichlorophenyl)thiourea | 41542-06-7 [18] | 221.1 g/mol [18] | Adjacent chlorine positioning |
| 1-(2,5-Dichlorophenyl)thiourea | 4949-85-3 [15] | 221.1 g/mol [15] | Meta relationship |
| 1-(2,6-Dichlorophenyl)thiourea | Not specified [7] | 221.1 g/mol [7] | Symmetrical substitution |
| 1-(3,4-Dichlorophenyl)thiourea | 19250-09-0 [17] | 221.11 g/mol [17] | Enhanced biological activity |
1-(2,4-Dichlorophenyl)thiourea exists as a solid crystalline material at room temperature [1] [2]. The compound exhibits a characteristic white to grey crystalline powder appearance [3] [2] [4]. The crystalline nature of this thiourea derivative is consistent with the general structural properties of substituted thioureas, which typically adopt planar molecular conformations that facilitate intermolecular hydrogen bonding and crystal packing [5] [6].
The molecular structure of 1-(2,4-Dichlorophenyl)thiourea follows the general thiourea framework with the formula C₇H₆Cl₂N₂S, containing a thiocarbonyl group (C=S) flanked by amino groups, with one amino group substituted by a 2,4-dichlorophenyl ring [7] [1]. This substitution pattern significantly influences the physical properties and crystalline behavior of the compound.
The melting point of 1-(2,4-Dichlorophenyl)thiourea is consistently reported as 160°C across multiple sources [8] [1] [9] [10] [11]. This relatively high melting point reflects the strong intermolecular forces present in the crystal structure, particularly hydrogen bonding interactions between the thiourea NH groups and neighboring molecules. The melting point is characteristic of the specific substitution pattern, as related dichlorophenyl thiourea isomers show different melting points: 1-(3,4-Dichlorophenyl)thiourea melts at 197-199°C [12] [3], indicating that the position of chlorine substituents significantly affects the thermal properties.
The boiling point of 1-(2,4-Dichlorophenyl)thiourea is reported as 326°C at standard atmospheric pressure (760 mmHg) [11]. This elevated boiling point is consistent with the molecular weight of 221.11 g/mol and the presence of strong intermolecular interactions. The substantial difference between melting and boiling points (166°C difference) indicates a stable liquid phase over a significant temperature range, which is typical for substituted aromatic thiourea compounds.
While specific heat capacity data for 1-(2,4-Dichlorophenyl)thiourea is not directly available in the literature, thermal stability studies on related thiourea compounds indicate that substituted thioureas generally exhibit good thermal stability up to their decomposition temperatures [13] . The dichlorophenyl substitution is expected to enhance thermal stability compared to unsubstituted thiourea due to the stabilizing effect of the aromatic ring system and the electron-withdrawing nature of chlorine substituents.
Thiourea derivatives have been shown to act as thermal stabilizers in polymer applications, suggesting inherent thermal stability properties . The compound is expected to remain stable under normal storage and handling conditions, with decomposition occurring only at temperatures significantly above the boiling point.
1-(2,4-Dichlorophenyl)thiourea exhibits distinct solubility characteristics depending on the solvent system [10] [15]:
| Solvent Class | Solubility | Specific Details |
|---|---|---|
| Water | Insoluble | Almost insoluble at normal temperature [10] |
| Alcohols | Soluble | Good solubility in ethanol and methanol [10] |
| Organic Solvents | Soluble | Soluble in acetone, chloroform, and other organic solvents [10] |
| Polar Aprotic | Soluble | Expected good solubility in DMSO and DMF |
The water insolubility is attributed to the lipophilic nature of the dichlorophenyl group and the overall hydrophobic character of the molecule [15]. The calculated XLogP3-AA value of 4.0 [16] confirms the lipophilic nature, indicating strong preference for organic phases over aqueous environments.
The good solubility in organic solvents facilitates synthetic applications and purification procedures. The compound's solubility profile is typical for substituted aromatic thioureas, where the aromatic substitution significantly reduces water solubility while maintaining good solubility in organic media.
Based on structural studies of related dichlorophenyl thiourea compounds, 1-(2,4-Dichlorophenyl)thiourea is expected to exhibit characteristic crystallographic features [5] [17] [6]:
Crystal System: The compound likely crystallizes in a monoclinic or triclinic system, similar to related thiourea derivatives. The exact space group determination would require single crystal X-ray diffraction analysis.
Molecular Conformation: The thiourea moiety typically adopts a planar or near-planar configuration [5], with the dichlorophenyl ring oriented at a specific dihedral angle relative to the thiourea plane. This arrangement is stabilized by intramolecular and intermolecular hydrogen bonding.
Intermolecular Interactions: Crystal packing is dominated by N-H···S hydrogen bonds characteristic of thiourea compounds [5] [17]. The chlorine substituents may participate in additional C-H···Cl or Cl···Cl interactions, contributing to crystal stability.
Density: The measured density of 1.563 g/cm³ [8] [9] [10] reflects efficient crystal packing typical of halogenated aromatic compounds.
The infrared spectrum of 1-(2,4-Dichlorophenyl)thiourea exhibits characteristic absorption bands consistent with the thiourea functional group and aromatic substitution pattern:
N-H Stretching Vibrations: The primary amine groups of the thiourea moiety typically show N-H stretching absorptions in the 3200-3400 cm⁻¹ region [18] [19]. These bands may appear as doublets due to symmetric and asymmetric stretching modes.
C=S Stretching: The thiocarbonyl group exhibits a characteristic C=S stretching vibration around 1200-1300 cm⁻¹, which is diagnostic for thiourea compounds [18] [20].
Aromatic C=C Stretching: The dichlorophenyl ring shows typical aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region [18] [19].
C-Cl Stretching: The carbon-chlorine bonds contribute C-Cl stretching absorptions typically in the 600-800 cm⁻¹ region.
UV-Visible spectroscopy of 1-(2,4-Dichlorophenyl)thiourea reveals absorption characteristics typical of substituted aromatic thioureas [21] [22]:
λmax Range: The compound typically exhibits maximum absorption between 200-400 nm when measured in methanol solution [21]. The exact λmax value depends on the solvent and concentration used.
Electronic Transitions: The absorption bands correspond to π→π* transitions in the aromatic ring system and n→π* transitions associated with the thiourea chromophore.
Solvent Effects: The absorption characteristics may show solvatochromic effects depending on the solvent polarity and hydrogen bonding capability [21].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 1-(2,4-Dichlorophenyl)thiourea:
¹H NMR Characteristics:
¹³C NMR Characteristics:
Irritant